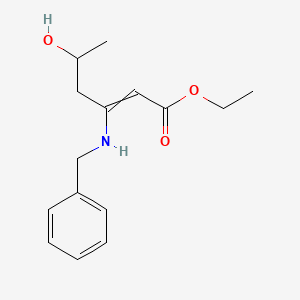

Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate

Description

Properties

CAS No. |

650596-78-4 |

|---|---|

Molecular Formula |

C15H21NO3 |

Molecular Weight |

263.33 g/mol |

IUPAC Name |

ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate |

InChI |

InChI=1S/C15H21NO3/c1-3-19-15(18)10-14(9-12(2)17)16-11-13-7-5-4-6-8-13/h4-8,10,12,16-17H,3,9,11H2,1-2H3 |

InChI Key |

MZPVWLJXZUPYEL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(CC(C)O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate typically involves the reaction of ethyl acetoacetate with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The double bond in the hexenoate moiety can be reduced to form a saturated ester.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ethyl 3-(benzylamino)-5-oxohex-2-enoate.

Reduction: Formation of ethyl 3-(benzylamino)-5-hydroxyhexanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilic reactivity, leading to higher yields (e.g., 66% for dichloro-substituted 3an vs. 32% for methoxy-methyl 3al) .

Ethyl 3-(benzylamino)but-2-enoate

This simpler analog lacks the C5 hydroxyl group and hexenoate chain. Its synthesis via TCCA-catalyzed condensation achieved >95% conversion in 15 minutes, monitored by IR (1647 cm⁻¹ for C–N bond vs. 1752 cm⁻¹ for starting ester) . The absence of a hydroxyl group reduces polarity, making it less soluble in polar solvents compared to Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate.

Methyl 3-arylamino-2-benzoylaminobut-2-enoate

Used as a precursor for heterocyclic compounds (e.g., oxazoloquinolines), this derivative features a benzoylamino group instead of a hydroxyl group. Cyclization with PPA (polyphosphoric acid) at 130–140°C generates fused heterocycles, highlighting the divergent reactivity of hydroxyl vs. benzoylamino substituents .

Physicochemical and Reactivity Differences

- Hydrogen Bonding: The C5 hydroxyl group in Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate enables intramolecular hydrogen bonding, stabilizing the enol tautomer. This contrasts with non-hydroxylated analogs like ethyl 3-(benzylamino)but-2-enoate, which predominantly exist in the keto form .

- Synthetic Versatility : Hydroxyl-containing derivatives are more prone to oxidation or dehydration under acidic conditions compared to chloro- or methoxy-substituted analogs .

Biological Activity

Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate features an ethyl ester linked to a benzylamino group and a hydroxyl group on a hex-2-enoate backbone. Its molecular formula is C16H21NO3, with a molecular weight of approximately 263.33 g/mol. The compound exhibits both hydrophilic (hydroxyl and amino groups) and hydrophobic (ethyl and benzyl groups) characteristics, influencing its solubility and interaction with biological systems.

1. Antimicrobial Activity

Research indicates that compounds similar to ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various pathogenic bacteria, including drug-resistant strains of Mycobacterium tuberculosis (Mtb) .

| Compound Name | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate | 0.25 - 16 | >10 |

| Compound 5e (3,4-dichlorobenzyl substituent) | 0.25 | >200 |

These findings suggest that ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate could be a promising candidate for developing new anti-tubercular agents.

2. Inhibition of β-Amyloid Peptide Release

Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate has been investigated for its potential role in treating neurodegenerative diseases, particularly Alzheimer's disease. It has been shown to inhibit the release and synthesis of β-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease .

Synthesis

The synthesis of ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate typically involves multi-step organic reactions, including:

- Formation of the hex-2-enoate backbone through condensation reactions.

- Introduction of the benzylamino group via nucleophilic substitution.

- Hydroxylation at the appropriate position to yield the final product.

These synthetic routes highlight the complexity and versatility involved in producing this compound, which is essential for further biological evaluations .

Case Studies

Several case studies have been conducted to evaluate the biological activity of ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy against various bacterial strains, demonstrating significant inhibition at low concentrations.

- Neuroprotective Effects : Research focused on its neuroprotective properties by assessing its ability to reduce β-amyloid peptide levels in vitro, showing promising results for Alzheimer's treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.